2-Hydroxyethyl dimethylarsinite

Description

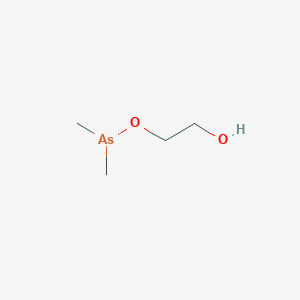

2-Hydroxyethyl dimethylarsinite is an organoarsenic compound characterized by a hydroxyethyl (-CH₂CH₂OH) group bonded to a dimethylarsinite moiety (As(CH₃)₂). Organoarsenicals are historically significant in industrial and biomedical contexts, though their toxicity often limits applications .

Properties

CAS No. |

53380-61-3 |

|---|---|

Molecular Formula |

C4H11AsO2 |

Molecular Weight |

166.05 g/mol |

IUPAC Name |

2-dimethylarsanyloxyethanol |

InChI |

InChI=1S/C4H11AsO2/c1-5(2)7-4-3-6/h6H,3-4H2,1-2H3 |

InChI Key |

WHZTYPQARUIBMS-UHFFFAOYSA-N |

Canonical SMILES |

C[As](C)OCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl dimethylarsinite typically involves the reaction of dimethylarsinic acid with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl dimethylarsinite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dimethylarsinic acid and other arsenic-containing byproducts.

Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.

Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in these reactions.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides, and are conducted under anhydrous conditions to prevent hydrolysis.

Major Products Formed

The major products formed from these reactions include various arsenic-containing compounds, such as dimethylarsinic acid, ethylarsinic acid, and other organoarsenic derivatives.

Scientific Research Applications

2-Hydroxyethyl dimethylarsinite has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl dimethylarsinite involves its interaction with cellular components and enzymes. The hydroxyl and ethyl groups attached to the arsenic atom play a crucial role in its reactivity. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

Hydroxyethyl-Containing Compounds

Compounds with 2-hydroxyethyl substituents are prevalent in polymers, pharmaceuticals, and natural products. Key examples include:

Key Differences :

- Reactivity: Unlike HEMA’s polymerizable methacrylate group, 2-hydroxyethyl dimethylarsinite’s arsenic center may confer redox activity or ligand-binding properties, akin to other organoarsenicals.

- Toxicity : Arsenic derivatives are typically more hazardous than carbon-based hydroxyethyl compounds (e.g., etophylline or methyl esters). For example, dimethylaniline (a dimethyl-substituted aromatic amine) requires stringent safety protocols due to acute toxicity , suggesting similar precautions for arsenic analogs.

Research Findings and Data Gaps

Hydrogen-Bonding and Solubility

Hydroxyethyl groups enhance solubility in polar solvents via hydrogen bonding, as demonstrated in poly(2-hydroxyethyl methacrylate) hydration studies . For this compound, the hydroxyethyl group may improve aqueous solubility compared to non-polar arsenicals, though arsenic’s electronegativity could reduce this effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.